N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c1-12-4-2-3-5-14(12)16-8-9-19(24-23-16)26-11-18(25)22-17-7-6-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIHDEDCCAEVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-(o-tolyl)pyridazine, the intermediate can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a reaction between the pyridazinyl intermediate and a suitable thioacetamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Case Studies
Research has demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, certain pyridazine-based compounds have shown effectiveness against various cancer cell lines, including lymphoma and leukemia models. In vitro studies suggest that N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide may similarly reduce cell viability in cancerous cells, potentially through apoptosis induction or cell cycle arrest .
Target Enzymes
The compound may act as an inhibitor for various enzymes implicated in disease pathways. For example, it could target kinases or proteases that are overactive in certain cancers or inflammatory conditions. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
Research Findings
Studies on related thioacetamides have shown promising results in inhibiting enzymes linked to cancer metastasis and inflammation. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in preclinical models .
Fluorescent Properties
This compound can be utilized as a molecular probe due to its unique structural features. The difluorophenyl moiety can be modified to include fluorescent tags, enabling real-time tracking of biological processes in live cells.
Applications in Imaging
In vivo imaging studies using similar compounds have indicated their utility in visualizing tumor dynamics and monitoring therapeutic responses. By modifying the compound for enhanced fluorescence, researchers can gain insights into cellular mechanisms and drug interactions within tumor microenvironments .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide, enabling a comparative analysis of their substituent effects, synthesis, and biological activities.
Benzothiazole Thioacetamides ()
-
- Structure: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.
- Key Features: Benzothiazole core with fluorobenzyloxy and triazole-thioacetamide substituents.
- Activity: Potent anticonvulsant (ED₅₀ = 50.8–54.8 mg/kg in MES test) with low neurotoxicity.
- Comparison: The benzothiazole ring enhances CNS penetration, while the fluorobenzyl group improves metabolic stability. The target compound’s pyridazine may reduce blood-brain barrier permeability compared to benzothiazole derivatives .
- Compound 18 (): Structure: Thioacetamide-linked dimethoxyphenyl-pyrimidinone and trifluoromethylbenzothiazole. Activity: CK1 inhibitor; substituents like 2,4-dimethoxyphenyl likely enhance kinase binding affinity. Comparison: The trifluoromethyl group in compound 18 increases hydrophobicity, whereas the target compound’s difluorophenyl balances lipophilicity and polarity .
Pyridazine-Based Analogues ()
-
- Structure: Pyridazinyl acetamide with a tetrahydroquinazolin-dione substituent.
- Activity: Glutaminase inhibitor for NASH and fibrosis.
- Comparison: The pyridazine core is conserved, but CB-839’s extended substituents (e.g., tetrahydroquinazolin-dione) enable interaction with glutaminase’s active site. The target compound’s o-tolyl group may confer steric effects that alter target specificity .
- N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholinylpyridazinyl)acetamide (): Structure: Pyridazine with thiomorpholinyl and 2-fluorophenyl groups. The target compound’s 2,4-difluorophenyl may enhance binding to fluorophilic enzyme pockets compared to mono-fluorinated analogs .
Quinazolinone Thioacetamides ()
- Compounds 5–10 (): Structure: Quinazolinone core with sulfamoylphenyl and aryl-thioacetamide substituents. Activity: Not specified, but quinazolinones are known for anticancer and anti-inflammatory effects. Comparison: The quinazolinone ring provides planar rigidity, contrasting with the pyridazine’s smaller heterocycle. Sulfamoyl groups in these compounds may enhance solubility, whereas the target compound’s o-tolyl group prioritizes lipophilicity .
Structural and Functional Analysis
Substituent Effects
- Fluorine Atoms: The 2,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s N-phenylacetamides). Fluorine’s electron-withdrawing effects may also modulate pKa and binding interactions .
- This contrasts with para-substituted analogs (e.g., ’s tolyl derivatives), which may have reduced steric effects .
- Thioacetamide Linker : The sulfur atom in the thioether enhances oxidative stability compared to oxygen ethers and may participate in hydrogen bonding or hydrophobic interactions in biological targets .
Biological Activity
N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound categorized under acetamides. It features a difluorophenyl group, a pyridazinyl moiety, and a thioacetamide linkage, which contribute to its unique biological activity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following InChI:
This compound has been studied for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. It may modulate enzyme activities, influence signal transduction pathways, or interfere with nucleic acid processes. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
- Receptor Modulation : Interaction with cell surface receptors could alter cellular responses to external signals.
- Nucleic Acid Binding : Potential binding to DNA or RNA may affect gene expression and cellular proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.0103 |
| A549 (Lung) | 0.00803 |
These values suggest that the compound is more potent than traditional chemotherapeutics like cisplatin in certain contexts .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 1: Antitumor Activity Evaluation
In a study assessing the antitumor effects of various derivatives of pyridazine compounds, this compound was highlighted for its low cytotoxicity coupled with high potency against tumor cells. This combination makes it an attractive candidate for further drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
Study 2: Molecular Docking Studies
Molecular docking studies have confirmed that this compound effectively binds to target proteins involved in cancer cell signaling pathways. The binding affinities suggest that it could act as a competitive inhibitor in these pathways, potentially leading to reduced tumor growth rates .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
- Intermediate Characterization : Validate each step via TLC and H NMR before proceeding .
- Yield Optimization : Employ Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst ratios .
Q. Which in silico tools predict metabolic hotspots for this compound?
- ADMET Predictors : Software like Schrödinger’s QikProp identifies labile sites (e.g., thioether oxidation) .
- CYP450 Docking : Glide SP scoring prioritizes metabolites for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
